![molecular formula C7H8N2 B1621205 2-Methyl-3-vinylpyrazine CAS No. 25058-19-9](/img/structure/B1621205.png)
2-Methyl-3-vinylpyrazine
Overview
Description
2-Methyl-3-vinylpyrazine is an organic compound with the molecular formula C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da . It is used as a flavoring agent and has an earthy type odor .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow clear liquid . It has a molecular formula of C7H8N2, an average mass of 120.152 Da, and a monoisotopic mass of 120.068748 Da .Scientific Research Applications
Chemistry and Organic Synthesis
2-Methyl-3-vinylpyrazine and related compounds, like 2- and 3-vinylindoles, are studied for their unique reactivity patterns, particularly in cycloaddition reactions. These compounds serve as dienes and show promise in [4+2] cycloaddition with activated cyclic and acyclic dienophiles under Lewis-acid catalysis or organocatalysis conditions. The research highlights their potential in synthesizing natural compounds and their interaction with methyleneindolinones as dienophiles. These cycloaddition reactions are crucial for developing complex organic molecules, indicating this compound's significance in synthetic organic chemistry (Rossi, Abbiati, & Pirovano, 2017).
Biomedical Engineering
In the realm of biomedical engineering, the structural attributes of this compound-related polymers, like poly(N-methyl-2-vinylpyridinium)-b-poly(ethylene oxide), are examined for their stability and morphology in complex coacervate core micelles (C3Ms). This research provides critical insights into how polymer chain length and salt concentration influence the stability, size, and shape of these micelles. Understanding the behavior of these micelles in aqueous solutions is essential for their application in drug delivery systems and other biomedical applications (van der Kooij et al., 2012).
Food Chemistry and Flavour Analysis
The presence of this compound-related compounds, like 3-alkyl-2-methoxypyrazines (MPs), in grapes and their impact on wine flavor has been extensively reviewed. These compounds contribute to the herbaceous, green, and vegetal sensory attributes of certain wine varieties. Research into the biosynthesis, accumulation, transport, and metabolism of MPs in grapes sheds light on the complex interplay of these compounds in food flavoring, which is crucial for the wine industry and food flavor research (Lei et al., 2018).
Polymer Science and Environmental Engineering
In polymer science and environmental engineering, the interaction of this compound-related compounds with other materials is explored. For instance, crosslinked poly(vinyl alcohol) membranes, where the role of this compound-related compounds might be implicit, are studied for their water treatment applications. The research focuses on the balance between hydrophilicity, thermal and chemical resistance, and the high anti-fouling potential of these membranes. This understanding is crucial for developing efficient and sustainable water treatment technologies (Bolto et al., 2009).
properties
IUPAC Name |
2-ethenyl-3-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-6(2)8-4-5-9-7/h3-5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTVHLKUWSRHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363809 | |
Record name | 2-Methyl-3-vinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25058-19-9 | |
Record name | 2-Ethenyl-3-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25058-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-vinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-vinylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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